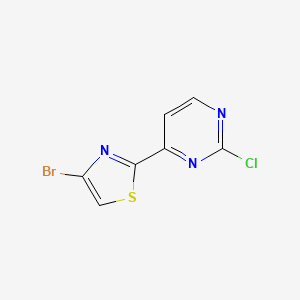
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is an organic compound with the molecular formula C13H9ClN2O2 and a molecular weight of 260.68 g/mol . This compound is characterized by the presence of a chloro-substituted benzonitrile moiety and a hydroxy-methoxy-substituted pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-hydroxy-5-methoxypyridine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN3) in DMF, thiourea in ethanol.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(2-oxo-5-methoxypyridin-4-YL)benzonitrile.
Reduction: Formation of 4-chloro-2-(2-hydroxy-5-methoxypyridin-4-YL)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and nitrile groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(2-hydroxy-5-methylpyridin-4-YL)benzonitrile
- 4-Chloro-2-(2-hydroxy-5-ethoxypyridin-4-YL)benzonitrile
- 4-Chloro-2-(2-hydroxy-5-aminopyridin-4-YL)benzonitrile
Uniqueness
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can enhance its solubility and reactivity compared to similar compounds. This unique combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C13H9ClN2O2 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC名 |
4-chloro-2-(5-methoxy-2-oxo-1H-pyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H9ClN2O2/c1-18-12-7-16-13(17)5-11(12)10-4-9(14)3-2-8(10)6-15/h2-5,7H,1H3,(H,16,17) |
InChIキー |
FRGNAJIDABIWHR-UHFFFAOYSA-N |
正規SMILES |
COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-cyclopropylamine](/img/structure/B8462538.png)


![2-Amino-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8462557.png)
![1,3-Dihydro-3-methyl-1-(2-thiazolylimino)-furo[3,4-b]quinoline-9-ol](/img/structure/B8462566.png)


![4-(6-Azido-2-{2-[(pyridin-2-yl)oxy]ethoxy}pyrimidin-4-yl)morpholine](/img/structure/B8462588.png)

